![molecular formula C23H20N4O4S B2740533 N-(4-(3-cyano-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-6-carbonyl)phenyl)-3-methylbenzenesulfonamide CAS No. 2034448-36-5](/img/structure/B2740533.png)
N-(4-(3-cyano-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-6-carbonyl)phenyl)-3-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(3-cyano-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-6-carbonyl)phenyl)-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H20N4O4S and its molecular weight is 448.5. The purity is usually 95%.
BenchChem offers high-quality N-(4-(3-cyano-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-6-carbonyl)phenyl)-3-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(3-cyano-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-6-carbonyl)phenyl)-3-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis Techniques and Chemical Properties
Research has focused on the development of novel synthesis techniques for sulfonamide compounds. For instance, Anbarasan et al. (2011) explored a more benign electrophilic cyanation reagent for synthesizing various benzonitriles, showcasing the utility of sulfonamides in pharmaceutical intermediate synthesis (Anbarasan, Neumann, & Beller, 2011). This method could potentially be applied or adapted for the synthesis of complex sulfonamides, including N-(4-(3-cyano-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-6-carbonyl)phenyl)-3-methylbenzenesulfonamide.
Applications in Medicinal Chemistry
Sulfonamide compounds have demonstrated significant antibacterial properties. Abbasi et al. (2015) synthesized sulfonamide derivatives and evaluated them as potent antibacterial agents against various bacterial strains (Abbasi et al., 2015). This suggests that derivatives of sulfonamides, such as the compound , could hold potential in developing new antibacterial treatments.
Carbonic Anhydrase Inhibition
Sulfonamide-based compounds are well-known for their ability to inhibit carbonic anhydrase (CA), which has therapeutic implications in conditions like glaucoma, edema, and certain cancers. Eldehna et al. (2019) synthesized SLC-0111 enaminone analogs, demonstrating potent inhibitory effects on the tumor-associated carbonic anhydrase isoform IX (Eldehna et al., 2019). Given the structural similarity, N-(4-(3-cyano-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-6-carbonyl)phenyl)-3-methylbenzenesulfonamide may also exhibit CA inhibition, potentially serving as a lead compound in cancer research.
Catalysis and Organic Synthesis
Research into sulfonamide compounds extends into their use as catalysts or intermediates in organic synthesis. Ayres et al. (2017) demonstrated a novel deoxycyanamidation of alcohols using a sulfonamide compound, highlighting the versatility of sulfonamides in synthetic chemistry (Ayres et al., 2017).
Potential for Cancer Treatment
Naphthyridine derivatives have been explored for their anticancer activities. Kong et al. (2018) investigated a novel naphthyridine derivative that induces necroptosis at low concentrations and apoptosis at high concentrations in melanoma cells (Kong et al., 2018). This suggests that the specific naphthyridine core in the compound of interest might contribute to its potential anticancer properties.
Propriétés
IUPAC Name |
N-[4-(3-cyano-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6-carbonyl)phenyl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4S/c1-15-3-2-4-20(11-15)32(30,31)26-19-7-5-16(6-8-19)23(29)27-10-9-21-18(14-27)12-17(13-24)22(28)25-21/h2-8,11-12,26H,9-10,14H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMPHCANEQNZKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCC4=C(C3)C=C(C(=O)N4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-cyano-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-6-carbonyl)phenyl)-3-methylbenzenesulfonamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.